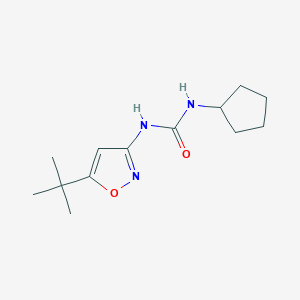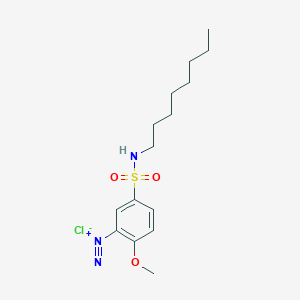
2-Methoxy-5-(octylsulfamoyl)benzene-1-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(octylsulfamoyl)benzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(octylsulfamoyl)benzene-1-diazonium chloride typically involves the diazotization of 2-Methoxy-5-(octylsulfamoyl)aniline. This process is carried out by treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). The reaction can be represented as follows:
2-Methoxy-5-(octylsulfamoyl)aniline+HNO2+HCl→2-Methoxy-5-(octylsulfamoyl)benzene-1-diazonium chloride+H2O
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is often carried out in large reactors with precise control over temperature and pH. The use of automated systems ensures consistent quality and yield. The aniline derivative is first dissolved in an acidic medium, followed by the gradual addition of sodium nitrite solution under continuous stirring and cooling.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-(octylsulfamoyl)benzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH). These reactions are typically carried out at room temperature.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include halogenated benzene derivatives, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by their vivid colors.
Reduction Reactions: The corresponding aniline derivative.
Applications De Recherche Scientifique
2-Methoxy-5-(octylsulfamoyl)benzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules.
Medicine: Potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-(octylsulfamoyl)benzene-1-diazonium chloride primarily involves its ability to form reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-(methylsulfamoyl)benzene-1-diazonium chloride
- 2-Methoxy-5-(ethylsulfamoyl)benzene-1-diazonium chloride
- 2-Methoxy-5-(propylsulfamoyl)benzene-1-diazonium chloride
Uniqueness
2-Methoxy-5-(octylsulfamoyl)benzene-1-diazonium chloride is unique due to the presence of the octylsulfamoyl group, which imparts distinct hydrophobic properties and influences its reactivity and solubility. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the synthesis of surfactants and hydrophobic dyes.
Propriétés
Numéro CAS |
90906-04-0 |
|---|---|
Formule moléculaire |
C15H24ClN3O3S |
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
2-methoxy-5-(octylsulfamoyl)benzenediazonium;chloride |
InChI |
InChI=1S/C15H24N3O3S.ClH/c1-3-4-5-6-7-8-11-17-22(19,20)13-9-10-15(21-2)14(12-13)18-16;/h9-10,12,17H,3-8,11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
HRFCZMCWMKRVET-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol](/img/structure/B14374374.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)


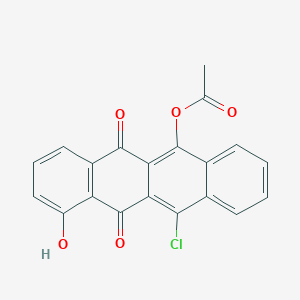
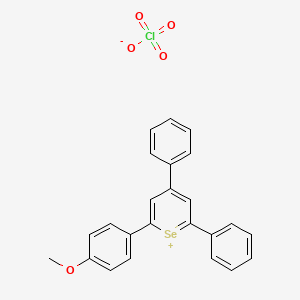
![1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14374414.png)
![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
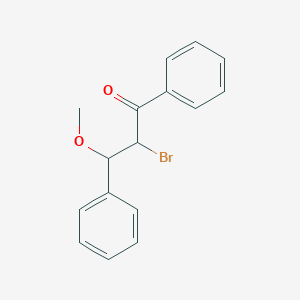

![2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B14374440.png)
